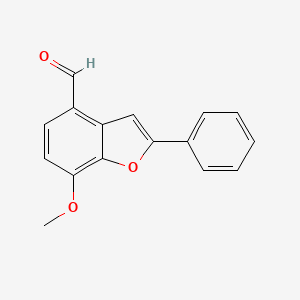
7-Methoxy-2-phenyl-1-benzofuran-4-carbaldehyde
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Vorbereitungsmethoden
The synthesis of 7-methoxy-2-phenylbenzofuran-4-carbaldehyde typically involves the construction of the benzofuran ring followed by the introduction of the methoxy and phenyl groups at specific positions. One common method is the cyclization of appropriate precursors under acidic or basic conditions. Industrial production methods may involve optimized reaction conditions to ensure high yield and purity .
Analyse Chemischer Reaktionen
7-Methoxy-2-phenylbenzofuran-4-carbaldehyde undergoes various chemical reactions, including:
Oxidation: This reaction can convert the aldehyde group to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The aldehyde group can be reduced to an alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.
Wissenschaftliche Forschungsanwendungen
Chemistry: It serves as a building block for the synthesis of more complex benzofuran derivatives with potential pharmaceutical applications.
Biology: Its derivatives have shown promising biological activities, including anti-tumor, antibacterial, and anti-viral properties.
Medicine: Research is ongoing to explore its potential as a lead compound for developing new therapeutic agents.
Industry: It is used in the synthesis of specialty chemicals and materials with unique properties.
Wirkmechanismus
The biological activities of 7-methoxy-2-phenylbenzofuran-4-carbaldehyde are attributed to its ability to interact with specific molecular targets and pathways. For example, its anti-tumor activity may involve the inhibition of key enzymes or signaling pathways involved in cell proliferation and survival. The exact mechanism of action can vary depending on the specific biological activity being studied .
Vergleich Mit ähnlichen Verbindungen
7-Methoxy-2-phenylbenzofuran-4-carbaldehyde can be compared with other benzofuran derivatives such as:
2-Phenylbenzofuran: Lacks the methoxy and aldehyde groups, resulting in different chemical and biological properties.
5-Methoxy-2-phenylbenzofuran: Similar structure but with the methoxy group at a different position, which can affect its reactivity and biological activity.
2-Phenylbenzofuran-4-carboxaldehyde:
These comparisons highlight the unique features of 7-methoxy-2-phenylbenzofuran-4-carbaldehyde, such as its specific substitution pattern, which can influence its chemical reactivity and biological activities.
Eigenschaften
CAS-Nummer |
185406-93-3 |
|---|---|
Molekularformel |
C16H12O3 |
Molekulargewicht |
252.26 g/mol |
IUPAC-Name |
7-methoxy-2-phenyl-1-benzofuran-4-carbaldehyde |
InChI |
InChI=1S/C16H12O3/c1-18-14-8-7-12(10-17)13-9-15(19-16(13)14)11-5-3-2-4-6-11/h2-10H,1H3 |
InChI-Schlüssel |
MLLUEKSLVITXGB-UHFFFAOYSA-N |
Kanonische SMILES |
COC1=C2C(=C(C=C1)C=O)C=C(O2)C3=CC=CC=C3 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![1-Propyldibenzo[b,d]furan](/img/structure/B12886148.png)

![(2S,6R)-2-Methyl-5,6-dihydro-2H-2,6-methanobenzo[g][1,3]oxazocin-4(3H)-one](/img/structure/B12886158.png)
![N-[(1S)-1-phenylpropyl]-2-(quinolin-8-ylsulfonylamino)benzamide](/img/structure/B12886162.png)

![Di-tert-butyl(2',4',6'-tricyclohexyl-3-methoxy-6-methyl-[1,1'-biphenyl]-2-yl)phosphine](/img/structure/B12886188.png)
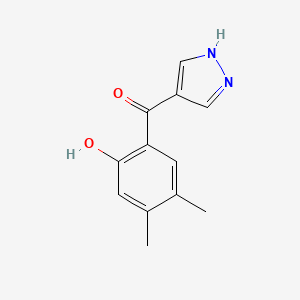
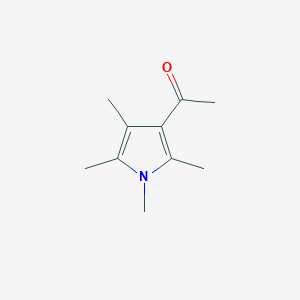
![[1,2,3]Triazolo[1,5-a]pyridin-7-amine](/img/structure/B12886218.png)
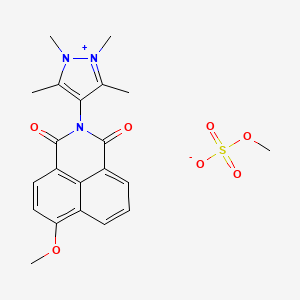

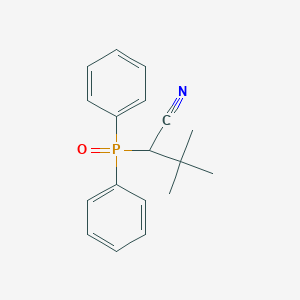
![4-(Difluoromethyl)benzo[d]oxazole-2-carboxamide](/img/structure/B12886233.png)

